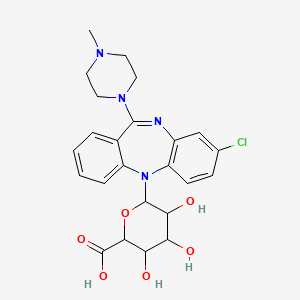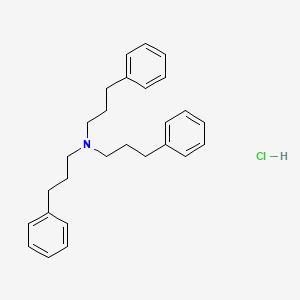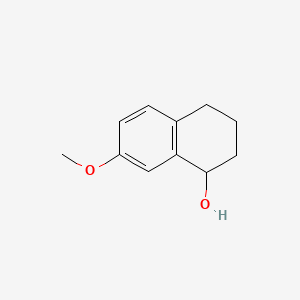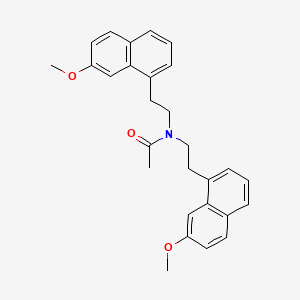
Clozapine 5-N-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clozapine 5-N-glucuronide is a dibenzodiazepine . It is a metabolite of Clozapine, an atypical or second-generation antipsychotic drug used in treatment-resistant schizophrenia and to decrease suicide risk in schizophrenic patients .
Synthesis Analysis
Clozapine 5-N-glucuronide is synthesized from clozapine and desmethylclozapine with human liver microsomes fortified with UDP-glucuronic acid . The same conjugates could also be purified from patient urine .Molecular Structure Analysis
The molecular formula of Clozapine 5-N-glucuronide is C24H27ClN4O6 . Its molecular weight is 502.9 g/mol . The IUPAC name is 6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid .Chemical Reactions Analysis
Clozapine 5-N-glucuronide is formed from clozapine through glucuronidation by uridine 5’-diphospho glucuronosyltransferases (UGTs) . The clozapine-5N-glucuronide/clozapine ratio was found to be 69% lower in patients switching versus maintaining clozapine treatment .Physical And Chemical Properties Analysis
Clozapine 5-N-glucuronide has a molecular weight of 502.9 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 9 . Its Rotatable Bond Count is 3 .Wissenschaftliche Forschungsanwendungen
Glucuronidation Pathway in Clozapine Metabolism : Clozapine and its major active metabolite N-desmethylclozapine undergo glucuronidation, a significant metabolic pathway. This process involves several uridine diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1 and UGT1A4. Variations in these enzymes, due to polymorphisms, significantly contribute to the variability in the metabolism of clozapine (Erickson-Ridout, Sun, & Lazarus, 2012).
Identification in Patient Urine : Clozapine and its metabolite desmethylclozapine form tertiary 5-N-glucuronides, which have been isolated from patient urine. These compounds are notable for their resistance to enzymatic hydrolysis but are labile under acidic conditions. Their presence in urine indicates their role in the excretion and detoxification of clozapine metabolites (Breyer‐Pfaff & Wachsmuth, 2001).
UGT Polymorphisms and Clozapine Exposure : Research has found that polymorphisms in UGT enzymes, particularly UGT2B and UGT1A4*3, can affect the formation of clozapine glucuronide metabolites and influence clozapine exposure in patients. These genetic variations might be relevant to clozapine tolerability, as they impact the generation of metabolites involved in clozapine-induced toxicity (Smith et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Clozapine is superior to other antipsychotics as a therapy for treatment-resistant schizophrenia and schizoaffective disorder with increased risk of suicidal behavior . It has also been used in the off-label treatment of bipolar disorder, major depressive disorder (MDD), and Parkinson’s disease (PD) . More clinical studies and subsequent meta-analyses are needed beyond the application of clozapine in schizophrenia-spectrum disorders .
Eigenschaften
IUPAC Name |
6-[3-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzodiazepin-11-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O6/c1-27-8-10-28(11-9-27)22-14-4-2-3-5-16(14)29(17-7-6-13(25)12-15(17)26-22)23-20(32)18(30)19(31)21(35-23)24(33)34/h2-7,12,18-21,23,30-32H,8-11H2,1H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWIDMPXCSUNRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)N(C4=CC=CC=C42)C5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clozapine 5-N-glucuronide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)
![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)